2'-Chloro-4'-fluoroacetanilide
Overview
Description
2’-Chloro-4’-fluoroacetanilide is a chemical compound with the molecular formula C8H7ClFNO. Its average mass is 187.599 Da and its monoisotopic mass is 187.020020 Da . It is also known by other names such as N-(2-chloro-4-fluorophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-4’-fluoroacetanilide consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The linear formula of this compound is C8H7ClFNO .Scientific Research Applications
Synthesis of Substituted Benzimidazoles
2-Fluoroacetanilide, closely related to 2'-Chloro-4'-fluoroacetanilide, has been used in the synthesis of various substituted aminohalogenobenzimidazoles, which are important in organic and medicinal chemistry. The compound is subjected to nitration and other chemical reactions to yield different benzimidazole derivatives with potential applications in drug development and other chemical processes (Camarasa, Coe, Jones, & Walker, 1987).
Intermediate in Pesticide Synthesis
Methyl 2-chloro-4-fluorophenyltrioacetate, derived from a similar compound, has been identified as a key intermediate in the synthesis of highly effective herbicides. This demonstrates the compound's significance in the agricultural sector for developing new pesticides (Xu, Du, & Gu, 2003).
Monitoring Lithiation Reactions
4-Fluoroacetanilide, a compound similar to 2'-Chloro-4'-fluoroacetanilide, has been used in studying the lithiation process in organic synthesis. The study aids in understanding the reaction mechanisms and product structures, crucial for developing new synthetic routes in organic chemistry (Godany, Neuhold, & Hungerbühler, 2011).
Quantum Mechanical and Spectroscopic Exploration
2-Bromo-4-fluoroacetanilide, structurally related to 2'-Chloro-4'-fluoroacetanilide, has been the subject of quantum mechanical computation and spectroscopic exploration. Such studies provide insights into the molecular structure and reactivity, which are essential for designing new materials and pharmaceuticals (Arulaabaranam, Muthu, Mani, & Sevvanthi, 2020).
Enhancing Terahertz Resonances in Organic Molecules
Research on enhancing terahertz (THz) resonances in organic molecules, using compounds like 4-fluoroacetanilide, demonstrates the potential of 2'-Chloro-4'-fluoroacetanilide in the field of THz technology. These studies are crucial for developing new materials for THz imaging and spectroscopy, which have numerous applications in security and diagnostics (Dash, Ray, & Pesala, 2015).
Mechanism of Action
Safety and Hazards
The safety data sheet of a similar compound, 4-Fluoroacetanilide, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . Another safety data sheet indicates that 2’-Chloro-4’-fluoroacetanilide is toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULZFLOGABTQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343387 | |
Record name | 2'-Chloro-4'-fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4'-fluoroacetanilide | |
CAS RN |
399-35-9 | |
Record name | N-(2-Chloro-4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-4'-fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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